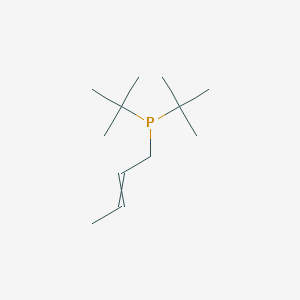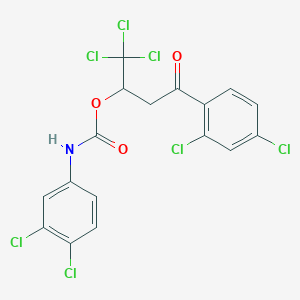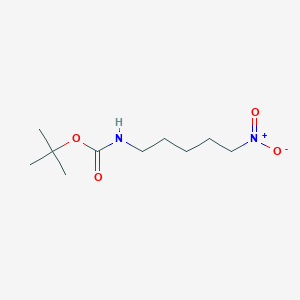
1-(Boc-amino)-5-nitropentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Boc-amino)-5-nitropentane is a compound that features a tert-butoxycarbonyl (Boc) protected amino group and a nitro group attached to a pentane chain. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes. The nitro group is a functional group known for its electron-withdrawing properties, making it a key player in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(Boc-amino)-5-nitropentane can be synthesized through a multi-step process. One common method involves the protection of an amino group with a Boc group, followed by the introduction of a nitro group. The Boc protection is typically achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The nitro group can be introduced via nitration reactions using reagents like nitric acid or nitronium tetrafluoroborate .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Boc-amino)-5-nitropentane undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), osmium tetroxide (OsO4).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C), sodium borohydride (NaBH4).
Substitution: Trifluoroacetic acid (TFA) for Boc deprotection
Major Products Formed:
Oxidation: Formation of nitroso or other oxidized derivatives.
Reduction: Formation of 1-(Boc-amino)-5-aminopentane.
Substitution: Formation of free amine derivatives
Wissenschaftliche Forschungsanwendungen
1-(Boc-amino)-5-nitropentane has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-(Boc-amino)-5-nitropentane involves the reactivity of its functional groups:
Boc Group: The Boc group protects the amino group from unwanted reactions. It can be removed under acidic conditions to reveal the free amine, which can then participate in further reactions.
Nitro Group: The nitro group acts as an electron-withdrawing group, influencing the reactivity of the molecule. .
Vergleich Mit ähnlichen Verbindungen
1-(Boc-amino)-5-nitropentane can be compared with other Boc-protected amino compounds and nitroalkanes:
Similar Compounds:
Uniqueness: this compound is unique due to its specific chain length and the positioning of the nitro group, which provides distinct reactivity and applications compared to other similar compounds .
Eigenschaften
Molekularformel |
C10H20N2O4 |
|---|---|
Molekulargewicht |
232.28 g/mol |
IUPAC-Name |
tert-butyl N-(5-nitropentyl)carbamate |
InChI |
InChI=1S/C10H20N2O4/c1-10(2,3)16-9(13)11-7-5-4-6-8-12(14)15/h4-8H2,1-3H3,(H,11,13) |
InChI-Schlüssel |
NNSHIOILQULGBW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCCCCC[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


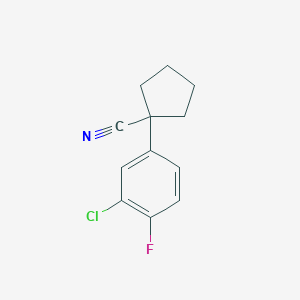
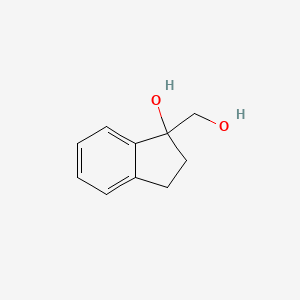
![4-[(1E)-1-(methoxyimino)ethyl]-2-methylphenol](/img/structure/B11718125.png)
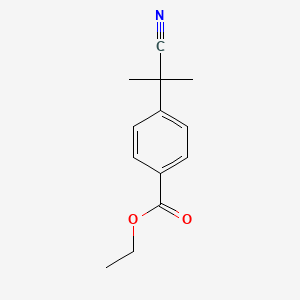
![N-[(1R,2S)-2-phenylcyclopropyl]piperidin-4-amine hydrochloride](/img/structure/B11718130.png)
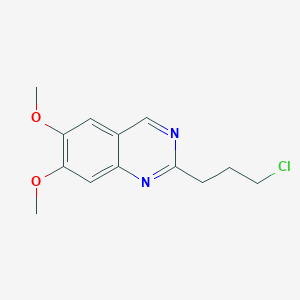
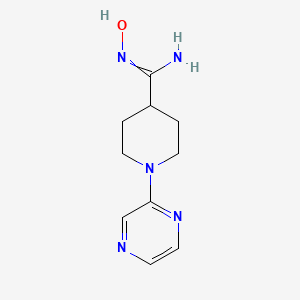
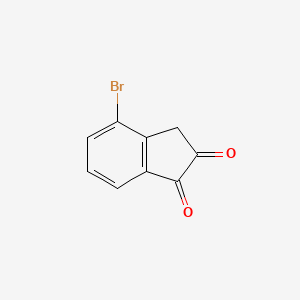
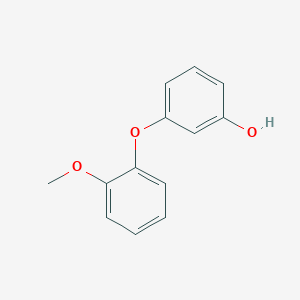
![Methyl 6-bromoimidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B11718176.png)
![3-[Hydroxy(3-pyridyl)methyl]isoxazole-4-carboxylic Acid](/img/structure/B11718177.png)
![3,5-diphenoxy-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B11718182.png)
